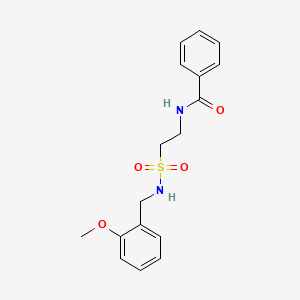
N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfamoyl intermediate: This step involves the reaction of 2-methoxybenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl intermediate.
Coupling with benzamide: The sulfamoyl intermediate is then coupled with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of N-(2-(N-(2-hydroxybenzyl)sulfamoyl)ethyl)benzamide.
Reduction: Formation of N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzylamine.
Substitution: Formation of N-(2-(N-(2-substitutedbenzyl)sulfamoyl)ethyl)benzamide.
Scientific Research Applications
N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme or target protein being studied.
Comparison with Similar Compounds
N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide: Similar structure but with a methoxy group at the 4-position instead of the 2-position.
N-(2-(N-(2-hydroxybenzyl)sulfamoyl)ethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxybenzyl group, in particular, contributes to its unique reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[(2-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-10-6-5-9-15(16)13-19-24(21,22)12-11-18-17(20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNLXCJXHIMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
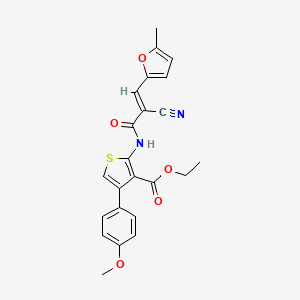
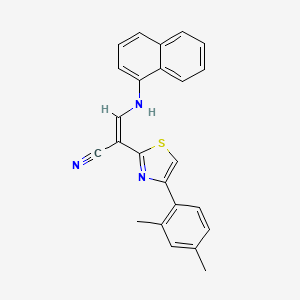
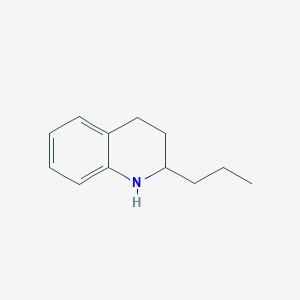
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)
![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)
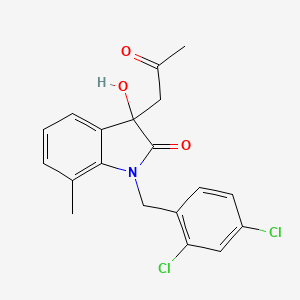
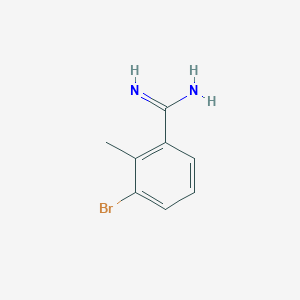

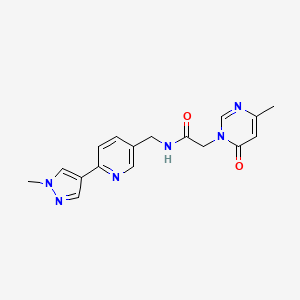

![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)
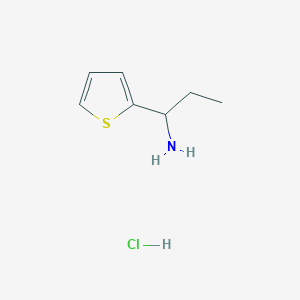
![4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2365486.png)

